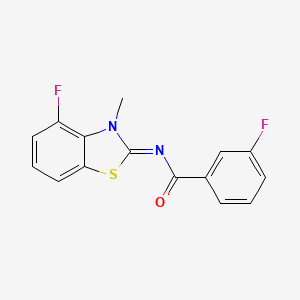

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as FFMB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of benzothiazole derivatives and has been extensively studied for its pharmacological properties.

Aplicaciones Científicas De Investigación

- Linezolid , the parent compound of our focus, is an essential synthetic antibiotic. It is primarily used to treat serious infections caused by gram-positive bacteria that are resistant to other antibiotics. Linezolid is active against pathogens such as streptococci, vancomycin-resistant enterococci (VRE), and methicillin-resistant Staphylococcus aureus (MRSA) .

- The compound’s fluorine atom makes it suitable for BNCT, a cancer treatment method that utilizes neutron capture reactions in boron-10 nuclei. These reactions release high-energy particles, selectively damaging tumor cells while sparing healthy tissue .

- Arylboronic acids are versatile nucleophiles in organic synthesis. Our compound can serve as a precursor for arylboronic acid derivatives, which find applications in Suzuki coupling reactions and other organic transformations .

- Researchers have synthesized the 3-fluoro analogue of 5-(acetamido-methyl)oxazolidinones using related compounds. These analogues may have antimicrobial properties or other pharmacological effects .

- The compound’s unique structure allows it to serve as an intermediate in the synthesis of various pharmaceuticals. Researchers have developed cost-effective and industrially viable processes to access this intermediate .

Antibacterial Agent:

Boron Neutron Capture Therapy (BNCT):

Arylboronic Acid Derivatives:

Oxazolidinone Analogues:

Pharmaceutical Intermediates:

Forensic and Analytical Research:

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibitPDE10A (phosphodiesterase) , which is abundant only in brain tissue .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit anti-inflammatory properties . They achieve this by inhibiting the COX-1 and COX-2 enzymes , which are key players in the inflammatory response.

Result of Action

Similar compounds have demonstrated significant anti-inflammatory activities . They inhibit the COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory mediators .

Propiedades

IUPAC Name |

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2OS/c1-19-13-11(17)6-3-7-12(13)21-15(19)18-14(20)9-4-2-5-10(16)8-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPFAUWFQDNFDNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2416638.png)

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![Ethyl 1-[morpholin-4-yl(phenyl)methyl]cyclohexane-1-carboxylate](/img/structure/B2416652.png)

![N-[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]morpholine-4-carboxamide](/img/structure/B2416653.png)